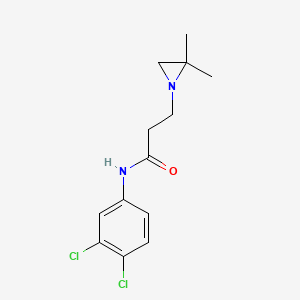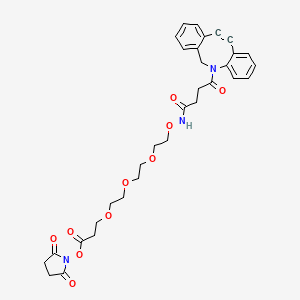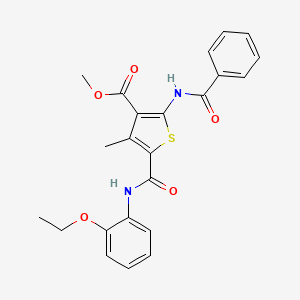
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile is a heterocyclic organic compound with the molecular formula C14H10ClFN2O2 and a molecular weight of 292.69 g/mol . This compound features a nicotinonitrile core substituted with chloro, fluoro, and methoxybenzyl groups, making it a versatile molecule in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoronicotinonitrile and 4-methoxybenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-methoxybenzyl alcohol reacts with 2-chloro-5-fluoronicotinonitrile in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C).
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminonicotinonitrile derivative, while oxidation could produce a nicotinic acid derivative.
Scientific Research Applications
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-6-hydroxynicotinonitrile
- 2-Chloro-5-fluoro-6-methoxynicotinonitrile
- 2-Chloro-5-fluoro-6-((4-methylbenzyl)oxy)nicotinonitrile
Uniqueness
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C14H10ClFN2O2 |
|---|---|
Molecular Weight |
292.69 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10ClFN2O2/c1-19-11-4-2-9(3-5-11)8-20-14-12(16)6-10(7-17)13(15)18-14/h2-6H,8H2,1H3 |
InChI Key |
SHWYVHBDJKHOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C(=N2)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride](/img/structure/B12069295.png)






![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)




![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)
